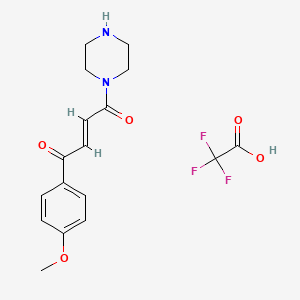![molecular formula C10H12ClFN4 B15297095 1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride CAS No. 2866352-55-6](/img/structure/B15297095.png)
1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)
Uniqueness
1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride is unique due to its specific triazole structure and the presence of the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2866352-55-6 |
|---|---|
Molekularformel |
C10H12ClFN4 |
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H11FN4.ClH/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15;/h1-4,7H,5-6,12H2;1H |
InChI-Schlüssel |
PCTHPWVWMMBVPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


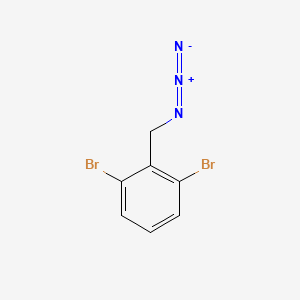
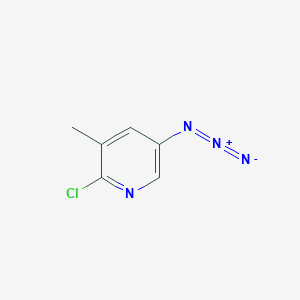
![1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)

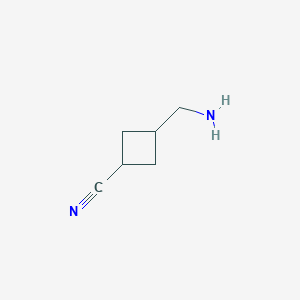
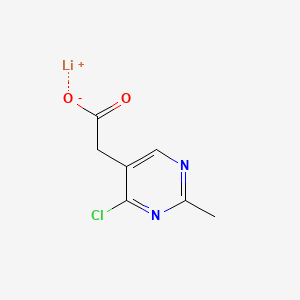
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)

![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
